molecular formula C25H19F3N2O4 B2652353 1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 866138-17-2

1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2652353
CAS No.: 866138-17-2
M. Wt: 468.432
InChI Key: IKBPPINXMVMIJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include looking at the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

Sigma Receptor Binding and Activity

Research on naphthalene derivatives has explored their binding and activity at sigma receptors, important for understanding their potential therapeutic implications. For example, studies on the piperidine ring's methyl substitution in N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives highlighted their selective binding and activity at the sigma(1) receptor. This selective affinity could offer insights into developing diagnostic tools or therapeutic agents targeting sigma(1) receptors, with applications in tumor research and therapy (Berardi et al., 2005).

Methylation of Naphthalene Over Catalysts

The methylation of naphthalene, particularly to produce dimethylnaphthalene isomers, is crucial in the synthesis of polyethylene naphthalate. A kinetic study on this process using Fe/ZSM-5 zeolite catalysts reveals important insights into the reaction mechanisms and conditions favorable for methylation, showcasing the compound's role in industrial chemistry and material science (Güleç et al., 2017).

Antibacterial Properties of Sesquiterpenes

Research into sesquiterpene derivatives isolated from plants, such as the study of lacinilene C 7-methyl ether from cotton plant foliar tissues, has shown interest in their antibacterial properties. This avenue of research highlights the potential application of naphthalene derivatives in developing new antibacterial agents (Uzbekov et al., 2013).

Synthesis and Reactivity of Arylcopper Compounds

The synthesis and properties of arylcopper compounds, including those with naphthalene derivatives, emphasize their thermal and oxidative stability, which is significant for applications in organic synthesis and material science. These compounds' improved stability and reactivity profiles suggest their utility in various chemical synthesis processes (Koten et al., 1975).

Mechanism of Action

This typically applies to biologically active compounds and involves studying how the compound interacts with biological systems. It can include looking at the compound’s targets in the body and how it affects these targets .

Safety and Hazards

This involves looking at the potential risks associated with the compound. It can include studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves looking at potential future research directions for the compound. It can include potential applications of the compound and areas where further study is needed .

Properties

IUPAC Name

1,3-dimethyl-5-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O4/c1-29-22(31)20(23(32)30(2)24(29)33)13-19-18-9-4-3-7-16(18)10-11-21(19)34-14-15-6-5-8-17(12-15)25(26,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBPPINXMVMIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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